Band Gap Engineering: NiO's 4.83 eV Fundamental Gap Outperforms MnO for High-Barrier Electronics
NiO exhibits a significantly wider fundamental electronic band gap compared to its structural analog MnO. Coupled cluster theory calculations on 16-unit supercells yield a fundamental gap of 4.83 eV for NiO, which is 1.37 eV larger than the 3.46 eV gap calculated for MnO under identical conditions [1]. This larger barrier to electronic excitation positions NiO as a superior choice for applications requiring higher breakdown voltages or reduced leakage currents.
| Evidence Dimension | Fundamental electronic band gap (calculated) |
|---|---|
| Target Compound Data | 4.83 eV |
| Comparator Or Baseline | MnO: 3.46 eV |
| Quantified Difference | +1.37 eV (NiO is 40% larger) |
| Conditions | Coupled cluster theory (CCSD) on a 16-unit supercell |
Why This Matters
The wider band gap makes NiO a better insulator for high-temperature electronics or barrier layers in tunnel junctions, where a higher breakdown field is essential.
- [1] White, A. F., et al. (2020). Electronic structure of bulk manganese oxide and nickel oxide from coupled cluster theory. Physical Review B, 101(16), 165138. View Source
